molecular formula C7H11N3OS B13351527 ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone

((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone

Cat. No.: B13351527
M. Wt: 185.25 g/mol
InChI Key: IPUAVOXCYNKYMX-UHFFFAOYSA-N
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Description

((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone is an organic compound with the molecular formula C7H11N3OS It is known for its unique structure, which includes a pyridine ring substituted with an amino group and an imino group, along with a dimethyl sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone typically involves the reaction of 2,6-diaminopyridine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions

((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and imino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-amine

InChI

InChI=1S/C7H11N3OS/c1-12(2,11)10-7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9)

InChI Key

IPUAVOXCYNKYMX-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC=CC(=N1)N)(=O)C

Origin of Product

United States

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